
2-Mercaptophenylacetic acid
Overview
Description
2-Mercaptophenylacetic acid (CAS 39161-85-8) is a sulfur-containing aromatic compound with the molecular formula C₈H₈O₂S and a molecular weight of 168.21 g/mol . It exists as a pale yellow to orange crystalline solid with a melting point of 85–90°C and is air-sensitive, requiring storage under inert conditions . Its primary application lies in synthesizing novel anti-inflammatory agents, where it serves as a key intermediate due to its reactive thiol (-SH) group, enabling disulfide bond formation and conjugation reactions .
Preparation Methods
Nucleophilic Aromatic Substitution via Thiosulfate Intermediate
A prominent method for introducing thiol groups into aromatic systems involves nucleophilic substitution using sodium thiosulfate (Na₂S₂O₃). This approach, detailed in the synthesis of α-hydroxy-β-mercaptopropionic acid , can be extrapolated to 2-mercaptophenylacetic acid by substituting the starting material with 2-chlorophenylacetic acid.
Reaction Mechanism and Procedure
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Substrate Preparation : 2-Chlorophenylacetic acid is dissolved in an aqueous medium and neutralized to pH 7 using sodium hydroxide .
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Thiosulfate Addition : A 5–80% aqueous solution of sodium thiosulfate is added dropwise at 20–100°C, facilitating nucleophilic displacement of the chlorine atom by the thiosulfate group .
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Acidification and Hydrolysis : The reaction mixture is acidified to pH 4 with mineral acids (e.g., H₂SO₄ or HCl), promoting the hydrolysis of the thiosulfate intermediate to the free thiol .
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Product Isolation : The acidic mixture is heated to 30–100°C for 1–4 hours, extracted with diethyl ether, and purified via vacuum distillation .
Key Parameters
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Molar Ratio : A 5–25% excess of sodium thiosulfate ensures complete conversion .
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Yield Considerations : Crystallization of the product is variable, necessitating solvent extraction for isolation .
Thiourea-Mediated Thiolation
Thiourea (NH₂CSNH₂) serves as an alternative sulfur source for nucleophilic aromatic substitution, commonly employed in thiophenol synthesis. Adapting this method to this compound involves the following steps:
Synthetic Pathway
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Reflux Conditions : 2-Chlorophenylacetic acid is refluxed with thiourea in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours.
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Alkaline Hydrolysis : The resulting thiuronium salt is treated with NaOH (10–20% aqueous solution) to liberate the thiol group.
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Acid Precipitation : Hydrochloric acid is added to precipitate the product, which is then filtered and recrystallized from ethanol.
Advantages and Limitations
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Advantages : High regioselectivity due to the ortho-directing effect of the acetic acid group.
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Challenges : Competing hydrolysis of the thiourea intermediate may reduce yields.
Diazonium Salt Functionalization
Diazotization of 2-aminophenylacetic acid followed by sulfur-based displacement offers a route to introduce the mercapto group.
Stepwise Procedure
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Diazotization : 2-Aminophenylacetic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Xanthate Displacement : The diazonium salt reacts with potassium ethyl xanthate (KSCSOEt), yielding the xanthate derivative.
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Hydrolysis : Acidic or basic hydrolysis cleaves the xanthate group to produce the free thiol.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
1. Peptide Synthesis
One of the primary applications of 2-MPA is in the synthesis of peptides. It serves as a crucial synthetic intermediate for creating novel anti-inflammatory agents and other biologically active peptides. The compound facilitates:
- On-resin preparation of peptide α-thiophenyl esters , which are essential for chemical ligation processes.
- Deprotection methods for cysteine residues during peptide synthesis, enhancing the efficiency of producing complex peptides .
2. Antimicrobial Activity
Research has demonstrated that derivatives of 2-MPA possess significant antimicrobial properties. For instance, compounds synthesized from 2-MPA have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like levofloxacin .
Table 1: Antimicrobial Activity of 2-MPA Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2b | Staphylococcus aureus | 3.12 μg/mL |
2c | Escherichia coli | 12.5 μg/mL |
2i | Bacillus anthracis | 25 μg/mL |
3. Anticancer Potential
Recent studies have explored the anticancer potential of 2-MPA derivatives. Compounds derived from this acid have been tested against various cancer cell lines, showing promising results in inhibiting cell growth, particularly in cervical cancer cells (HeLa). The derivatives with specific substituents demonstrated enhanced cytotoxicity against cancer cells while sparing normal cells .
Case Studies
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing the use of 2-MPA in synthesizing small ubiquitin-like modifier peptides through native chemical ligation. The results indicated that using 2-MPA significantly improved the folding rates of disulfide-containing proteins compared to traditional buffers like glutathione .
Case Study 2: Antimicrobial Screening
In a comparative study, various derivatives of 2-MPA were synthesized and screened for their antibacterial properties using agar well diffusion assays. The findings revealed that several compounds not only inhibited bacterial growth but also displayed antibiofilm activity, making them potential candidates for treating biofilm-associated infections .
Mechanism of Action
The mechanism of action of 2-Mercaptophenylacetic acid involves its ability to form strong bonds with metal ions and other electrophilic species. This property makes it an effective chelating agent and a useful tool in biochemical studies. The mercapto group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers: 4-Mercaptophenylacetic Acid
The 4-mercapto isomer (CAS 39161-84-7) shares the same molecular formula but differs in the position of the thiol group on the benzene ring. Key distinctions include:
- Melting Point : 102–108°C (vs. 85–90°C for the 2-mercapto isomer), indicating higher crystallinity .
- Stability : The 4-mercapto derivative is stored at 0–8°C , while the 2-mercapto form requires an inert atmosphere due to air sensitivity .
- Synthetic Utility: Both isomers participate in disulfide bond formation, but the steric and electronic effects of the -SH group’s position influence reaction kinetics.
Table 1: Physical Properties of Mercaptophenylacetic Acid Isomers
Functional Group Variants
2-Hydroxyphenylacetic Acid (CAS 614-75-5)
Replacing the -SH group with a hydroxyl (-OH) results in 2-hydroxyphenylacetic acid, a metabolite linked to tyrosine and phenylalanine catabolism . Key differences:
- Reactivity : The -OH group participates in hydrogen bonding and oxidation reactions, unlike the nucleophilic -SH group in this compound.
- Biological Role : 2-Hydroxyphenylacetic acid is a urinary biomarker for intestinal microbiota activity , whereas the mercapto derivative is strictly synthetic.
Table 2: Thiol vs. Hydroxyl Derivatives
2-Mercaptobenzoic Acid (CAS 147-93-3)
This analog replaces the acetic acid side chain with a carboxylic acid directly attached to the benzene ring. Differences include:
- Acidity : The -COOH group in 2-mercaptobenzoic acid confers stronger acidity (pKa ~2.5) compared to the weaker acetic acid side chain (pKa ~4.5) in this compound .
- Applications : 2-Mercaptobenzoic acid is used in industrial and laboratory settings, whereas the phenylacetic acid derivative is specialized for pharmaceutical synthesis .
Biological Activity
2-Mercaptophenylacetic acid (2-MPA) is a thiol compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique properties. This article explores the biological activity of 2-MPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
2-MPA is characterized by the presence of a thiol group (-SH) attached to a phenylacetic acid backbone. Its structure allows it to participate in redox reactions, making it a versatile compound in biochemical applications.
Mechanisms of Biological Activity
1. Inhibition of Metallo-β-lactamases
Research has demonstrated that 2-MPA and its derivatives can act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. A study reported that mercaptophenylacetic acid thiol esters exhibited competitive inhibition against MBLs from various bacterial strains, including Klebsiella pneumoniae and Acinetobacter calcoaceticus . The binding affinity was assessed using Dixon plot analysis, revealing values that indicate moderate potency against these enzymes.
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies indicated that 2-MPA derivatives possess significant antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa and Bacteroides fragilis. The presence of the phenyl group enhances the interaction with bacterial membranes, improving efficacy .
3. Redox Activity
2-MPA functions as an efficient redox buffer, facilitating disulfide bond formation in proteins. This property is crucial for maintaining protein stability and function, particularly in therapeutic proteins where proper folding is essential . The thiol group can donate electrons, thus participating in redox reactions that are vital for cellular metabolism.
Case Studies
Case Study 1: Inhibition of Antibiotic Resistance
A series of experiments were conducted to evaluate the effectiveness of 2-MPA derivatives against MBLs. The study found that compounds like SB-218018 and SB-217782 derived from 2-MPA inhibited Bacillus cereus II metallo-β-lactamase competitively, suggesting their potential as adjuvants in antibiotic therapy . The results are summarized in Table 1.
Compound | Bacterial Strain | (μM) |
---|---|---|
SB-218018 | Bacillus cereus II | 185 |
SB-217782 | Klebsiella pneumoniae | 1500 |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties of 2-MPA were tested against clinical isolates. The findings suggested that the compound exhibited a minimum inhibitory concentration (MIC) of less than 50 µg/mL for several strains, indicating strong antibacterial activity .
Pathogen | MIC (µg/mL) |
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Pseudomonas aeruginosa | <50 |
Stenotrophomonas maltophilia | <50 |
Research Findings
1. Synthesis and Application
The synthesis of 2-MPA derivatives has been explored extensively for their application in chemical ligation processes. These derivatives aid in the formation of peptide bonds under mild conditions, enhancing the efficiency of protein synthesis .
2. Structural Insights
Studies have provided insights into the structural activity relationship (SAR) of mercaptophenylacetic acid derivatives. Modifications at various positions on the phenyl ring significantly affect biological activity, suggesting avenues for drug design targeting specific bacterial enzymes .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 2-Mercaptophenylacetic acid, and what critical parameters influence yield and purity?
- Methodological Answer : A common synthesis involves reacting this compound with disulfides (e.g., 1,2-di(pyridin-2-yl)disulfane) in methanol under argon. Key parameters include inert atmosphere maintenance (to prevent oxidation), reaction time (4 hours at room temperature), and purification via silica gel chromatography with ethyl acetate/hexanes gradients. Yield optimization requires strict control of stoichiometry and moisture exclusion .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?
- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for confirming the thiol and carboxylic acid protons, mass spectrometry (ESI-MS) for molecular weight verification, and infrared (IR) spectroscopy for functional group analysis (e.g., S-H stretch at ~2500 cm⁻¹). Include melting point determination (85–90°C) and solubility profiles (slight solubility in chloroform/methanol) to validate purity .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodological Answer : Store under inert atmosphere (e.g., nitrogen or argon) at 2–8°C (refrigerated). Avoid exposure to air, moisture, and strong oxidizing agents. Stability in solvents like DMSO is poor, so use freshly prepared solutions in methanol or chloroform for experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound across studies?
- Methodological Answer : Variations in melting points (e.g., 85–90°C vs. broader ranges) may arise from impurities, polymorphic forms, or oxidation byproducts. Implement rigorous purification (e.g., recrystallization in methanol) and characterize intermediates using HPLC or TLC. Cross-reference with oxidation studies (e.g., hydrogen peroxide treatment generates disulfide derivatives) to identify degradation products .
Q. What experimental strategies mitigate air sensitivity during reactions involving this compound?
- Methodological Answer : Use Schlenk lines or gloveboxes for air-sensitive steps. Pre-purge solvents with inert gas, and add antioxidants (e.g., BHT) to reaction mixtures. Monitor thiol content via Ellman’s assay to quantify oxidative degradation during prolonged reactions .
Q. How can chiral configurations of this compound derivatives be determined, and what analytical tools are most reliable?
- Methodological Answer : Employ circular dichroism (CD) and optical rotatory dispersion (ORD) to assign absolute configurations (e.g., R,R or S,S). For example, oxidation of R-2-mercaptophenylacetic acid with H₂O₂ produces R,R-disulfides, confirmed by CD maxima at 225–245 nm. Compare with established standards (e.g., R-lactic acid derivatives) .
Q. Why do reactivity profiles of this compound vary in different solvents, and how can this be exploited in synthetic applications?
- Methodological Answer : Solvent polarity and proticity influence thiolate anion formation. In methanol, the thiol group remains protonated, favoring nucleophilic substitution, while in DMSO, deprotonation enhances reactivity but accelerates decomposition. Optimize solvent choice based on reaction mechanism (e.g., methanol for stability vs. DMF for nucleophilicity) .
Q. Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity of this compound derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and validate compound purity before testing. For anti-inflammatory studies, include positive controls (e.g., dexamethasone) and report IC₅₀ values with statistical significance (p < 0.05). Replicate synthesis protocols to ensure batch-to-batch consistency .
Q. What steps ensure reproducibility in synthesizing this compound-based drug intermediates?
- Methodological Answer : Document all parameters (e.g., temperature, solvent ratios, catalyst loadings) and use high-purity starting materials. Provide detailed spectral data (¹H/¹³C NMR, HRMS) in supplementary information. Follow IUPAC naming conventions and report yields as molar percentages .
Analytical and Application-Focused Questions
Q. Can this compound serve as a ligand in metal coordination chemistry, and what analytical methods validate complex formation?
- Methodological Answer : Its thiol group can coordinate metals like cobalt(II) and nickel(II). Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., λmax shifts) and inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification. Compare with mercaptoacetic acid analogs to assess ligand efficiency .
Q. How does the instability of this compound in DMSO impact its use in biological assays?
Properties
IUPAC Name |
2-(2-sulfanylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMZSJETXEAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408582 | |
Record name | 2-MERCAPTOPHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-85-8 | |
Record name | 2-Mercaptobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39161-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-MERCAPTOPHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercaptophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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